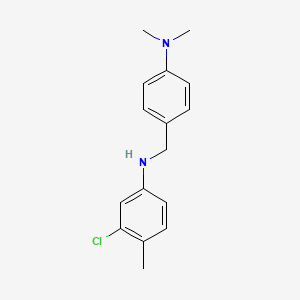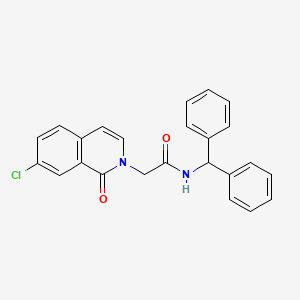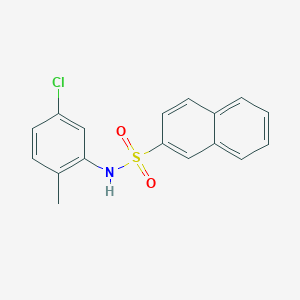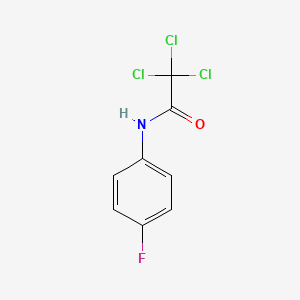
N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine is a synthetic organic compound It is characterized by the presence of a chloro-substituted tolyl group and dimethylated toluenediamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of a nitro group to the toluene ring.
Reduction: Conversion of the nitro group to an amine group.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aromatic ring.
Methylation: Introduction of methyl groups to the amine nitrogen atoms.
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to facilitate each step of the synthesis efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could convert any nitro groups to amines.
Substitution: Halogen substitution reactions might occur, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like chlorine (Cl2), bromine (Br2).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine could have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, polymers, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering biochemical pathways. The molecular targets could include proteins, nucleic acids, or other cellular components.
Comparación Con Compuestos Similares
Similar Compounds
N-alpha-(3-Chloro-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine: Characterized by its unique chloro and dimethyl substitutions.
N-alpha-(3-Bromo-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine: Similar structure but with a bromine atom instead of chlorine.
N-alpha-(3-Methyl-para-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chloro group in this compound might confer unique chemical reactivity and biological activity compared to its analogs. This could make it particularly useful in specific applications where chlorine’s electronic effects are beneficial.
Propiedades
Número CAS |
84474-04-4 |
|---|---|
Fórmula molecular |
C16H19ClN2 |
Peso molecular |
274.79 g/mol |
Nombre IUPAC |
3-chloro-N-[[4-(dimethylamino)phenyl]methyl]-4-methylaniline |
InChI |
InChI=1S/C16H19ClN2/c1-12-4-7-14(10-16(12)17)18-11-13-5-8-15(9-6-13)19(2)3/h4-10,18H,11H2,1-3H3 |
Clave InChI |
MNIONWVQQXZIRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)N(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B11955860.png)
![(1E)-1-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11955861.png)


![3-(Diethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955880.png)


![5,7-Dioxo-6-phenyl-4,6,8-triazahexacyclo[7.4.0.02,12.03,11.04,8.010,13]tridecane-1-carbonitrile](/img/structure/B11955903.png)
![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11955907.png)





